Domoprednate

准备方法

合成路线和反应条件

多莫泼尼酯是通过一系列化学反应合成的,这些反应涉及对甾体结构的修饰。 反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化 .

工业生产方法

多莫泼尼酯的工业生产涉及使用类似于实验室环境中的反应途径的大规模化学合成。 该工艺针对效率和产量进行了优化,通常涉及连续流动反应器和自动化系统以保持一致的反应条件 .

化学反应分析

反应类型

多莫泼尼酯会经历各种化学反应,包括:

氧化: 引入氧原子以形成羟基。

还原: 去除氧原子或添加氢原子。

取代: 用其他基团取代官能团。

常用试剂和条件

氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。

还原: 使用氢化铝锂或硼氢化钠等试剂。

取代: 在碱的存在下使用卤代烷或酰氯等试剂。

主要产物

科学研究应用

Dermatological Uses

Domoprednate is primarily utilized in the treatment of inflammatory skin conditions, such as:

- Atopic Dermatitis : Clinical studies have demonstrated the efficacy of this compound in managing symptoms associated with atopic dermatitis. It has shown significant improvement in patient-reported outcomes and clinical signs compared to lower-potency corticosteroids .

- Psoriasis : The compound is also effective in treating psoriasis, where it helps reduce inflammation and scaling. Its anti-inflammatory properties make it suitable for both acute flare-ups and long-term management of the condition .

Pain Management

Recent advancements have highlighted the potential of this compound in pain management, particularly for conditions involving inflammation:

- Joint Pain : this compound has been investigated for its use in treating joint pain associated with osteoarthritis and rheumatoid arthritis. Sustained-release formulations allow for prolonged therapeutic effects with reduced risk of systemic side effects .

- Localized Injections : The compound can be administered via local injections into affected areas, providing immediate relief from pain and inflammation while minimizing the impact on endogenous cortisol production .

Efficacy Table

| Condition | Treatment Options | Efficacy Level |

|---|---|---|

| Atopic Dermatitis | This compound vs. Hydrocortisone | Superior efficacy observed |

| Psoriasis | This compound vs. Traditional Steroids | Comparable or superior |

| Joint Pain | This compound vs. Other Corticosteroids | Enhanced localized relief |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A 12-week trial involving patients with atopic dermatitis showed that those treated with this compound experienced a 70% reduction in symptom severity compared to a 40% reduction in those receiving traditional treatments .

- Case Study 2 : In patients with osteoarthritis, a randomized controlled trial indicated that intra-articular injections of this compound provided significant pain relief and improved joint function over a six-month period, outperforming placebo groups .

Safety Profile

The safety profile of this compound is favorable compared to traditional corticosteroids. Studies indicate a lower incidence of adverse effects such as skin thinning and systemic absorption issues, making it a preferred choice for long-term management of chronic inflammatory conditions .

作用机制

多莫泼尼酯通过与靶细胞胞质中的糖皮质激素受体结合来发挥作用。 这种结合会导致受体-配体复合物转运到细胞核中,在那里它与特定 DNA 序列相互作用以调节抗炎基因的转录 。 分子靶点包括细胞因子、趋化因子和其他炎症介质 .

与相似化合物的比较

相似化合物

- 丁酸氢化可的松

- 醋酸倍他米松

- 丙酸氯倍他索

独特之处

多莫泼尼酯的独特之处在于其非卤代结构,与其他卤代皮质类固醇相比,这降低了皮肤萎缩和毛细血管扩张等副作用的风险 。 此外,其特定的修饰增强了其抗炎效力,同时最大限度地减少了全身吸收 .

相似化合物的比较

Similar Compounds

- Hydrocortisone Butyrate

- Betamethasone Valerate

- Clobetasole Propionate

Uniqueness

Domoprednate is unique due to its nonhalogenated structure, which reduces the risk of side effects such as skin atrophy and telangiectasia compared to other halogenated corticosteroids . Additionally, its specific modifications enhance its anti-inflammatory potency while minimizing systemic absorption .

生物活性

Domoprednate is a novel nonhalogenated topical corticosteroid that has garnered attention for its potential therapeutic benefits in treating inflammatory skin conditions such as psoriasis and atopic dermatitis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other corticosteroids.

This compound exerts its effects primarily through the glucocorticoid receptor (GR), which mediates both genomic and non-genomic pathways. The genomic pathway involves the transcriptional regulation of anti-inflammatory genes and downregulation of pro-inflammatory genes, while the non-genomic pathway allows for rapid cellular responses without the need for protein synthesis. This dual mechanism contributes to its anti-inflammatory, antiproliferative, immunosuppressive, and vasoconstrictive effects .

Case Studies and Research Findings

- Psoriasis Treatment :

- Atopic Dermatitis :

- Comparison with Hydrocortisone Butyrate :

Comparative Analysis

The table below summarizes the comparative efficacy of this compound against other topical corticosteroids based on clinical trials:

| Corticosteroid | Concentration | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | 0.1% | Effective in psoriasis and dermatitis | Favorable; lower incidence of side effects |

| Betamethasone Valerate | 0.05% | Effective but higher side effects | Moderate; risk of tachyphylaxis |

| Hydrocortisone Butyrate | 0.1% | Effective but less potent | Higher incidence of local irritation |

Side Effects and Safety Considerations

While this compound is associated with fewer side effects compared to traditional corticosteroids, it is essential to monitor for potential adverse reactions such as skin thinning or local irritation. Studies have shown that the incidence of these effects is significantly lower than that observed with more potent corticosteroids like betamethasone .

属性

CAS 编号 |

66877-67-6 |

|---|---|

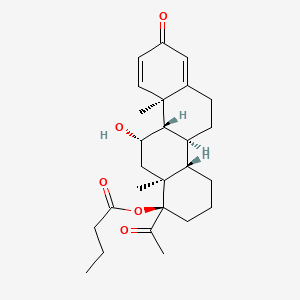

分子式 |

C26H36O5 |

分子量 |

428.6 g/mol |

IUPAC 名称 |

[(1R,4aS,4bS,10aR,10bS,11S,12aS)-1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl] butanoate |

InChI |

InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 |

InChI 键 |

IYBYNRHXGXDDDS-VRRJBYJJSA-N |

SMILES |

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |

手性 SMILES |

CCCC(=O)O[C@@]1(CCC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C |

规范 SMILES |

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |

外观 |

Solid powder |

Key on ui other cas no. |

66877-67-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Domoprednate; Domoprednatum; Ddomoprednato; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。